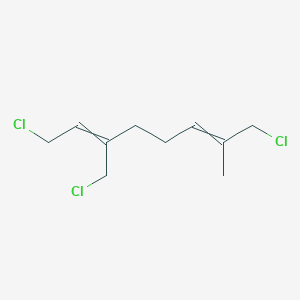
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene is an organic compound that belongs to the class of chlorinated hydrocarbons. These compounds are characterized by the presence of chlorine atoms attached to carbon atoms in their molecular structure. Chlorinated hydrocarbons are often used in various industrial applications due to their chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene typically involves the chlorination of a suitable precursor compound. The reaction conditions may include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure conditions. Catalysts such as iron or aluminum chloride may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction is carried out in reactors designed to handle the corrosive nature of chlorine gas. Safety measures are essential to prevent the release of chlorine gas into the environment.
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene can undergo various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation and reduction reactions can lead to various degrees of chlorination.
Scientific Research Applications
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene may have applications in several fields, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Potential use in studying the effects of chlorinated hydrocarbons on biological systems.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include the activation or inhibition of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroethane: A widely used chlorinated hydrocarbon with applications in the production of vinyl chloride.
1,1,1-Trichloroethane: Used as a solvent and in the production of other chemicals.
Chloroform: Known for its use as an anesthetic and solvent.
Uniqueness
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene is unique due to its specific molecular structure, which may confer distinct chemical and physical properties
Properties
CAS No. |
112642-59-8 |
|---|---|
Molecular Formula |
C10H15Cl3 |
Molecular Weight |
241.6 g/mol |
IUPAC Name |
1,8-dichloro-6-(chloromethyl)-2-methylocta-2,6-diene |
InChI |
InChI=1S/C10H15Cl3/c1-9(7-12)3-2-4-10(8-13)5-6-11/h3,5H,2,4,6-8H2,1H3 |
InChI Key |
BEWXKOHVUWVSFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCl)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


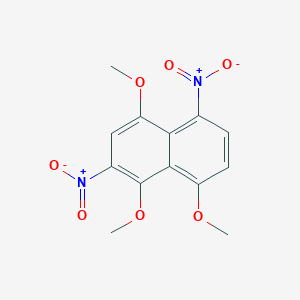
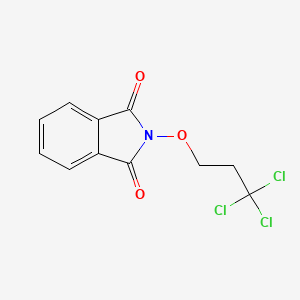
![[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene](/img/structure/B14318760.png)
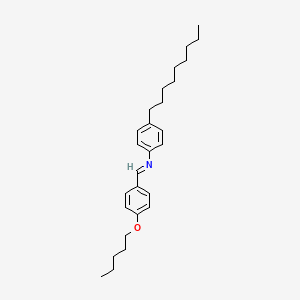

![{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane](/img/structure/B14318783.png)
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)
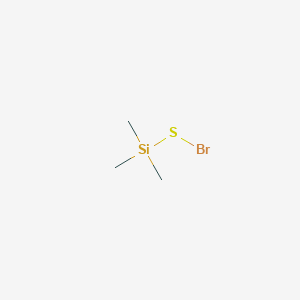

![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)

![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)

